4-((5'-chloro-2'-((1R,4r)-4-((R)-1-methoxypropan-2-ylamino)cyclohexylamino)-2,4'-bipyridin-6-ylamino)methyl)tetrahydro-2H-pyran-4-carbonitrile
Overview
Description
NVP-2 is an inhibitor of the Cdk9/cyclin T1 complex (IC50 = <0.514 nM). It is selective for the Cdk9/cyclin T1 complex over nine additional Cdk complexes (IC50s = 0.584->10 µM), as well as over a panel of 468 kinases at 1 µM. NVP-2 (250 nM) inhibits the proliferation of, and induces apoptosis in, MOLT-4 human acute lymphoblastic leukemia cells.
NVP-2 is an inhibitor of the cyclin-dependent kinase, CDK9.
Scientific Research Applications
Synthesis and Chemical Properties
- 4-((5'-chloro-2'-((1R,4r)-4-((R)-1-methoxypropan-2-ylamino)cyclohexylamino)-2,4'-bipyridin-6-ylamino)methyl)tetrahydro-2H-pyran-4-carbonitrile is involved in various synthetic processes. For instance, it is used in the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines, which are potential corrosion inhibitors for mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).
Applications in Material Science
- Compounds like 4-((5'-chloro-2'-((1R,4r)-4-((R)-1-methoxypropan-2-ylamino)cyclohexylamino)-2,4'-bipyridin-6-ylamino)methyl)tetrahydro-2H-pyran-4-carbonitrile are also used in material sciences, particularly in the development of materials with specific corrosion inhibition properties. Studies show that similar compounds exhibit mixed-type inhibition behavior, which can be useful in protecting metals from corrosion in industrial applications (Dandia et al., 2013).
Role in Organic Chemistry and Drug Development
- In the field of organic chemistry and drug development, derivatives of 4-((5'-chloro-2'-((1R,4r)-4-((R)-1-methoxypropan-2-ylamino)cyclohexylamino)-2,4'-bipyridin-6-ylamino)methyl)tetrahydro-2H-pyran-4-carbonitrile are synthesized for various purposes. These compounds are often used as intermediates in the synthesis of more complex molecules, possibly for pharmaceutical applications. Their unique structures make them suitable candidates for creating a variety of bioactive compounds (Zhuo, Wyler, & Schenk, 1995).
Spectroscopic Analysis and Molecular Structure
- The molecular structure and spectroscopic properties of similar pyran derivatives are subjects of extensive research. These studies provide critical insights into their chemical behavior, which is vital for potential applications in various fields, including medicinal chemistry and materials science (Tranfić et al., 2011).
Corrosion Inhibition Studies
- Further investigation into the corrosion inhibition performance of pyranopyrazole derivatives, which are structurally similar to 4-((5'-chloro-2'-((1R,4r)-4-((R)-1-methoxypropan-2-ylamino)cyclohexylamino)-2,4'-bipyridin-6-ylamino)methyl)tetrahydro-2H-pyran-4-carbonitrile, reveals their effectiveness in protecting mild steel in corrosive environments. Such studies help in developing new materials that can resist corrosion, thereby extending the life of metal structures and components (Yadav, Gope, Kumari, & Yadav, 2016).
properties
IUPAC Name |
4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQSXLXAXOPJ-QNGMFEMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((5'-chloro-2'-(((1R,4r)-4-(((R)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)-[2,4'-bipyridin]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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